5-HT2A over 5-HT2C Receptor Selectivity
Eplivanserin demonstrates >20-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor, a key differentiation point from other 5-HT2A antagonists like ritanserin and ketanserin, which are non-selective or more potent at 5-HT2C. This selectivity is critical for studies where 5-HT2C activation could confound results [1].
| Evidence Dimension | 5-HT2A vs. 5-HT2C Selectivity |
|---|---|
| Target Compound Data | >20-fold selective for 5-HT2A over 5-HT2C |
| Comparator Or Baseline | Ritanserin: Non-selective 5-HT2 antagonist; Ketanserin: Ki = 2.5 nM at 5-HT2A, but also has significant 5-HT2C affinity. |
| Quantified Difference | Eplivanserin: >20-fold; Ritanserin/Ketanserin: Not available as a direct ratio, but known to be non-selective. |
| Conditions | Radioligand binding assays. |
Why This Matters
Selectivity over 5-HT2C minimizes off-target effects like anxiety or appetite modulation, which are common with non-selective 5-HT2 ligands, ensuring cleaner data interpretation.
- [1] Wikipedia Contributors. (2010). Eplivanserin. Wikipedia, The Free Encyclopedia. View Source
